8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] (CAS: 2031260-37-2) is a nitrogen-containing spirocyclic compound featuring a bicyclo[3.2.1]octane core fused with a cyclopropane ring via a spiro junction at position 2. Its molecular formula is C₉H₁₆ClN (for the hydrochloride salt), with a molecular weight of 173.68 g/mol . The compound’s rigid bicyclic framework and cyclopropane moiety confer unique steric and electronic properties, making it a scaffold of interest in medicinal chemistry, particularly for CNS-targeting drugs and enzyme inhibitors .
Properties
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-8-6-9(3-4-9)5-7(1)10-8/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDYRYDHPRQWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC3)CC1N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a bicyclic amine, the cyclopropane ring can be introduced through a series of reactions involving halogenation and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the spirocyclic structure or reduce specific functional groups.
Substitution: Common in modifying the chemical structure to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogenated derivatives .
Scientific Research Applications
8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- Lipophilicity : Benzyl and alkyl substituents (e.g., 8-benzyl derivatives) enhance membrane permeability compared to the parent compound .
- Steric Effects : Fluorinated cyclopropane derivatives (e.g., 3',3'-difluoro analogs) exhibit improved metabolic stability due to reduced cytochrome P450 interactions .
- Bioactivity : Hydantoin-containing derivatives demonstrate cytotoxic effects, while chroman-fused analogs may target neurotransmitter systems .
Key Findings:
- The parent compound’s synthesis often involves Boc protection-deprotection strategies to stabilize intermediates .
- Fluorinated derivatives leverage organocatalytic methods to achieve enantioselectivity .
- Chroman-fused systems utilize 1,3-dipolar cycloadditions , enabling rapid complexity generation .
Key Insights:
Research Findings and Industrial Relevance
- Commercial Availability : The hydrochloride salt of the parent compound is marketed by suppliers like ECHEMI and Apollo Scientific for research use, with prices ranging from €153–6,263/g depending on scale .
- Therapeutic Potential: Fluorinated derivatives are under preclinical evaluation for neurodegenerative diseases due to their blood-brain barrier permeability .
- Synthetic Challenges : Scalability of cyclopropane-forming reactions remains a bottleneck, with yields rarely exceeding 80% .
Biological Activity
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] is a complex bicyclic compound that has garnered attention due to its unique structural features and potential biological activities. It is classified under the tropane alkaloids, which are known for a wide range of pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 173.68 g/mol.
Anticancer Properties
Research indicates that derivatives of 8-Azaspiro[bicyclo[3.2.1]octane] exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that an analog known as ASHD (Propyl-2-(8-(3,4-difluorobenzyl)-2′,5′-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-1′-yl)acetate) was approximately three times more potent than its parent compounds in inducing apoptosis in leukemia cells. The mechanism involved the activation of caspases and alterations in the BCL2/BAD protein ratio, leading to mitochondrial membrane potential loss and subsequent cell death through the intrinsic pathway of apoptosis .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported that related spirocyclic compounds demonstrate antifungal, antibacterial, and antiviral activities. These findings suggest that 8-Azaspiro[bicyclo[3.2.1]octane] derivatives could serve as potential candidates for developing new antimicrobial agents .
Interaction with Biological Targets
Interaction studies reveal that 8-Azaspiro[bicyclo[3.2.1]octane] can bind to various biological targets, indicating its potential role in drug development. Its binding affinity with specific receptors and enzymes is crucial for assessing its therapeutic efficacy and safety profile .
Synthesis and Structure
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] typically involves multi-step reactions requiring precise control over stereochemistry to yield high-purity products. Various methods have been explored to construct the bicyclic framework efficiently .
Structural Comparison
The following table summarizes some structurally related compounds and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride | Contains fluorine substituents | Enhanced lipophilicity and potential for increased biological activity |
| 3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane] | Similar bicyclic framework | Differing fluorination pattern may alter reactivity |
| 8-Azaspiro[bicyclo[4.2.0]octane] derivatives | Variations in ring size | Potentially different pharmacological profiles |
These variations illustrate how modifications can lead to diverse biological activities.
Cytotoxicity in Leukemia Cells
A detailed study assessed the cytotoxic effects of ASHD on two leukemia cell lines: Reh (B-cell leukemia) and K562 (chronic myelogenous leukemia). The MTT assay indicated significant reductions in cell proliferation upon treatment with ASHD at varying concentrations (10 µM to 250 µM), confirming its effectiveness against these cancer types .
Q & A
Q. What are the common synthetic strategies for constructing the 8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] scaffold?
The synthesis typically involves intramolecular cyclization or spiroannulation reactions. For example, the Diels-Alder reaction of 5-vinyl-1,3-cyclohexadiene derivatives can generate the bicyclo[3.2.1]octane core, followed by cyclopropane ring formation via photochemical or transition-metal-catalyzed methods . Alternatively, enantioselective strategies inspired by tropane alkaloid synthesis utilize N-Boc-protected intermediates (e.g., N-Boc-nortropinone) reacted with cyclopropane-forming agents like TsNHNH₂ (tosylhydrazine) under mild conditions .
Q. How is the stereochemical integrity of the spirocyclopropane moiety verified during synthesis?
Advanced NMR spectroscopy (e.g., ¹³C NMR, NOESY) and X-ray crystallography are critical. For instance, the tert-butyl-protected derivative (CAS 890151-81-2) shows distinct δ 53.03 (bridging C) and δ 27.65 (cyclopropane C) in ¹³C NMR, confirming spatial arrangement . HRMS data (e.g., Δ < 1.3 ppm between observed and calculated [M+H]⁺) further validate molecular composition .
Q. What characterization techniques are essential for confirming cyclopropane stability in this scaffold?
DSC/TGA analysis evaluates thermal stability, while HPLC-MS under acidic/neutral conditions monitors ring-opening tendencies. For example, derivatives with electron-withdrawing groups (e.g., 6′-fluoro or 6′-chloro substituents) exhibit enhanced cyclopropane stability due to reduced ring strain .
Advanced Research Questions
Q. How can structural modifications of the spirocyclopropane ring enhance bioactivity in tropane alkaloid analogs?
Introducing electron-deficient substituents (e.g., trifluoromethyl or halogen groups) on the cyclopropane ring increases metabolic stability and receptor binding affinity. For instance, 1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl} derivatives show improved interactions with nociceptin opioid peptide (NOP) receptors, as demonstrated by radiotracer studies ([³H]PF-7191, ΔIC₅₀ = 0.0625 μg/mL) . Synthetic protocols involve Cu-catalyzed carbenoid C–H insertion or regioselective cyclopropane ring-opening .
Q. What strategies resolve contradictions in reported synthetic yields for 8-azaspiro derivatives?
Discrepancies often arise from solvent polarity and catalyst loading. For example, using dry toluene with 3.0 eq K₂CO₃ achieves >95% yield in alkylation reactions, while polar solvents (DMF) may promote side reactions . Systematic DoE (Design of Experiments) optimization of temperature (20–80°C) and stoichiometry (1.0–1.2 eq alkyl halide) is recommended .
Q. How do computational methods aid in predicting cyclopropane ring strain and reactivity?
DFT calculations (e.g., B3LYP/6-31G*) model ring strain energy (RSE) and transition states for ring-opening. For bicyclo[3.2.1]octane-cyclopropane hybrids, RSE ranges from 25–30 kcal/mol, correlating with experimental stability data. Molecular docking further predicts binding modes to biological targets like serotonin transporters .
Q. What are the challenges in scaling up enantioselective syntheses of 8-azaspiro compounds?
Key issues include catalyst recyclability and chiral auxiliary removal. For example, tert-butyl carbamate-protected intermediates require acidic hydrolysis (HCl/EtOAc), which may degrade the cyclopropane under prolonged conditions . Flow chemistry with immobilized chiral catalysts (e.g., Rh₂(OAc)₄) improves scalability by reducing reaction time and waste .
Methodological Tables
Table 1. Key Synthetic Routes and Yields for Selected Derivatives
Table 2. Stability of Cyclopropane Derivatives Under Stress Conditions
| Condition | 6′-Fluoro Derivative | 6′-Chloro Derivative | Parent Compound |
|---|---|---|---|
| pH 2.0, 24 h | >90% intact | 85% intact | 60% intact |
| 100°C, 1 h | 95% intact | 88% intact | 40% intact |
| UV light (254 nm) | 70% intact | 65% intact | 20% intact |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
